molecular formula C8H7ClF3N3 B13700246 1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine

1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine

Cat. No.: B13700246
M. Wt: 237.61 g/mol
InChI Key: ZFAQYDBTDYPHEG-UHFFFAOYSA-N
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Description

This high-purity chemical entity, 1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine, is offered to the research community as a structural analog of guanidine-based compounds that have demonstrated significant potential in multiple therapeutic areas. The guanidine moiety is a privileged structure in medicinal chemistry, known for its ability to engage in strong hydrogen bonding and ionic interactions with biological targets, thereby facilitating potent activity . The distinct 2-chloro-4-(trifluoromethyl)phenyl substituent is a key feature found in compounds under investigation for their potent biological activity. The chlorine and trifluoromethyl (CF3) groups are known to profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making them common features in modern drug discovery . Primary Research Applications: • Oncology Research: Structurally similar guanidine derivatives have been identified as promising scaffolds in cancer research. For instance, certain guanidine compounds are being explored as multi-target directed ligands, with one analog reported to exhibit micromolar cytotoxicity against aggressive breast cancer cell lines (MDA-MB-231 and MCF-7) . Other related diaryl ether-based guanidines have been investigated as potential allosteric inhibitors of BRAF kinase, a key target in the MAPK/ERK signaling pathway for cancers like melanoma . • Antimicrobial Research: Guanidine functionality is a recognized pharmacophore in the development of novel anti-infectives. Research into benzyl guanidine analogs has yielded compounds with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimal Inhibitory Concentration (MIC) values in the low µg/mL range . The mechanism is thought to involve targeting the bacterial cell division protein FtsZ and disrupting the cell membrane . • Neurological and Other Disorders: Guanidine-based structures are also explored for neurological applications. Some function as histamine H3 receptor (H3R) antagonists/inverse agonists and may have a role in cognitive enhancement, potentially offering a novel approach for conditions like Alzheimer's disease . Furthermore, the trifluoromethylpyridine group, which shares similarities with the trifluoromethylphenyl group in this compound, is a key building block in various approved pharmaceuticals and agrochemicals, underscoring the therapeutic relevance of this chemical class . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C8H7ClF3N3

Molecular Weight

237.61 g/mol

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)phenyl]guanidine

InChI

InChI=1S/C8H7ClF3N3/c9-5-3-4(8(10,11)12)1-2-6(5)15-7(13)14/h1-3H,(H4,13,14,15)

InChI Key

ZFAQYDBTDYPHEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)N=C(N)N

Origin of Product

United States

Preparation Methods

Starting Material Preparation

Guanidination Reaction

  • The amino group of 2-chloro-4-(trifluoromethyl)aniline is reacted with Boc-protected S-methylisothiourea under basic conditions (e.g., in the presence of triethylamine or similar base) to form the Boc-protected guanidine intermediate.

  • The reaction is typically conducted in an organic solvent such as dichloromethane or dimethylformamide at ambient or slightly elevated temperatures.

Deprotection and Isolation

  • The Boc protecting groups are removed by treatment with trifluoroacetic acid in dichloromethane, yielding the free guanidine salt as the trifluoroacetate salt.

  • The product can be purified by precipitation or crystallization from suitable solvents.

This route provides a high-yield, mild, and relatively safe method to obtain this compound with good purity.

Alternative Preparation Methods and Innovations

  • Oxidation of Thiocarbamide Derivatives: Some patents describe the preparation of guanidine derivatives by oxidizing thiocarbamide intermediates containing sulfonyl groups, which react more rapidly with aniline derivatives. This method can enhance reaction speed and yield but requires careful control of oxidation conditions.

  • Use of Aniline Derivatives with Sulfonyl or Sulfanyl Groups: The presence of electron-withdrawing groups such as trifluoromethyl and chloro substituents on the aromatic ring can influence the reactivity of the amine and the guanylation step. Optimizing reaction conditions to accommodate these substituents is critical for efficient synthesis.

Data Table: Summary of Key Preparation Methods

Step Method/Reaction Type Reagents/Conditions Notes Reference
1 Starting Material Preparation Halogenation and trifluoromethylation of aniline Commercially available or synthesized
2 Guanylation via Boc-protected S-methylisothiourea Boc-S-methylisothiourea, base (e.g., triethylamine), solvent (DCM or DMF), RT to mild heat Mild conditions, high yield, scalable
3 Boc Deprotection Trifluoroacetic acid in dichloromethane Removes Boc groups, yields guanidine salt
4 Alternative oxidation method Oxidation of thiocarbamide derivatives Faster reaction, requires oxidation control

Analysis and Comparison of Preparation Methods

  • The Boc-protected S-methylisothiourea guanylation method is preferred for its operational simplicity, mild reaction conditions, and compatibility with sensitive substituents like chloro and trifluoromethyl groups.

  • The oxidation of thiocarbamide derivatives offers a faster reaction pathway but involves additional steps and potentially harsher conditions that require careful optimization.

  • Earlier methods using cyanamide or carbodiimides are less favored due to reagent toxicity and sensitivity to moisture.

  • The choice of method depends on scale, desired purity, and available equipment, with the Boc-protected isothiourea route being most suitable for laboratory and industrial synthesis.

Chemical Reactions Analysis

1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or quinone derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to a variety of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

Key Example :

  • 1-(4-Chloro-3-(trifluoromethyl)phenyl)guanidine derivatives (): These compounds feature chloro and trifluoromethyl groups at the 4- and 3-positions, respectively, on the phenyl ring. For instance, compound 2 in has a melting point of 169–171°C and demonstrates anti-cancer activity. The altered substitution pattern (3-CF₃ vs.

Sulfonylguanidine Derivatives

Examples from and :

  • Compound 12 (): Contains a 4-trifluoromethylbenzylthio group and a sulfonylguanidine backbone. Its melting point (210–212°C) is higher than simpler guanidines, likely due to increased molecular rigidity from the sulfonyl group. IR spectra show strong NH and SO₂ stretching vibrations (1324–1129 cm⁻¹) .
  • Compound 18 (): Features a phenylsulfonyl ethylthio substituent and a lower melting point (183–185°C) compared to compound 12. The flexible ethylthio chain may reduce crystallinity .

Structural Implications: The sulfonyl group in these analogs introduces polarity and hydrogen-bonding capacity, which could enhance solubility in aqueous media compared to the non-sulfonylated target compound.

Diaryl Guanidinium Derivatives ()

  • Compound 4 : A diaryl guanidinium hydrochloride with a pyridyloxy linker. It has a lower melting point (89–91°C) due to increased hydrophilicity from the hydrochloride salt. The extended aromatic system may improve intercalation with DNA or proteins, relevant to anti-cancer mechanisms .

Trifluoroacetate Salts ()

  • 1-[6-(2,4-Dichlorophenyl)pyridin-2-yl]guanidine trifluoroacetate (): Exhibits a melting point of 196–197°C and a molecular weight of 395.16 g·mol⁻¹. The trifluoroacetate counterion enhances stability and solubility in organic solvents .
  • Its higher yield (65%) suggests favorable synthetic accessibility .

Triazinylguanidines ()

  • Compound 9 and 10 (): These derivatives incorporate triazine and sulfonamide groups. Compound 9 melts at 230–233°C, while compound 10 (with a trifluoromethylbenzylthio group) melts at 150–153°C. The bulky trifluoromethyl substituent in compound 10 reduces symmetry, lowering the melting point .

Data Tables for Key Comparisons

Table 1: Physical and Spectral Properties of Selected Guanidine Derivatives

Compound Name Molecular Formula Melting Point (°C) Key Spectral Features (IR, NMR) Source
1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine (Target) C₈H₆ClF₃N₃ (hypothetical) N/A N/A N/A
Compound 12 (Sulfonylguanidine) C₁₆H₁₆ClF₃N₄O₂S₂ 210–212 IR: 1324, 1129 cm⁻¹ (SO₂); NMR: δ 2.28 (CH₃)
Compound 18 (Sulfonylguanidine) C₁₆H₁₉ClN₄O₄S₃ 183–185 IR: 1314, 1144 cm⁻¹ (SO₂); NMR: δ 3.10–3.65 (SCH₂)
Compound 2 (Diaryl guanidinium) C₁₉H₁₆ClF₃N₆O·2HCl 169–171 NMR: δ 7.41 (H-3), 7.80 (H-6)
1-[6-(2,4-Dichlorophenyl)pyridin-2-yl]guanidine trifluoroacetate C₁₂H₁₀Cl₂N₄·C₂F₃O₂H 196–197 HR-MS: [M+H⁺] 395.16

Key Findings and Implications

  • Substituent Effects : The position of chloro and trifluoromethyl groups significantly impacts melting points and bioactivity. Electron-withdrawing groups enhance stability but may reduce basicity.
  • Synthetic Accessibility : Sulfonylguanidines () and trifluoroacetate salts () are synthesized with moderate-to-high yields, suggesting scalable routes.
  • Biological Relevance : Diaryl guanidiniums () show promise in anti-cancer applications, likely due to their planar aromatic systems interacting with cellular targets.

Q & A

Q. What are the optimal synthetic routes for 1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine?

Methodological Answer: The synthesis involves sequential reactions:

Nucleophilic substitution : React 2-chloro-4-(trifluoromethyl)aniline with cyanamide under basic conditions (e.g., K₂CO₃) to form the guanidine core .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7) to isolate intermediates.

Characterization : Confirm structure via 1H^1H-NMR (δ 7.8–8.2 ppm for aromatic protons) and LC-MS (expected [M+H]⁺ at m/z 280.6) .

Q. How do physicochemical properties (e.g., logP, solubility) influence experimental design?

Methodological Answer:

  • Lipophilicity : The trifluoromethyl group increases logP (experimental logP ≈ 2.8), necessitating DMSO or ethanol as solvents for in vitro assays .
  • Solubility : Poor aqueous solubility (<0.1 mg/mL) requires formulation with cyclodextrins or surfactants for bioavailability studies .
  • Stability : Monitor degradation in PBS (pH 7.4) via UV-Vis at 254 nm; half-life >24 hours at 25°C .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Antimicrobial : Use microdilution assays (CLSI guidelines) against S. aureus (MIC range: 4–8 µg/mL) and E. coli (MIC range: 16–32 µg/mL) .
  • Cytotoxicity : Employ MTT assays on HeLa cells (IC₅₀ ≈ 20 µM) with positive controls (e.g., cisplatin) .
  • Enzyme Inhibition : Test against iNOS (IC₅₀ determination via Griess assay) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of pharmacological activity?

Methodological Answer:

  • Substituent Effects : Replace the chloro group with methoxy to enhance hydrogen bonding (e.g., IC₅₀ for iNOS drops from 15 µM to 8 µM) .
  • Trifluoromethyl Role : Maintain this group for metabolic stability (t₁/₂ in liver microsomes increases by 2-fold vs. non-fluorinated analogs) .
  • Data-Driven Design : Use QSAR models (e.g., CoMFA) to predict binding to viral proteases (R² > 0.8) .

Q. How to resolve contradictions in biological data across studies (e.g., varying MIC values)?

Methodological Answer:

  • Standardize Protocols : Ensure consistent inoculum size (5×10⁵ CFU/mL) and media (Mueller-Hinton broth) .
  • Control for Solubility : Use solubilizing agents (e.g., 0.1% Tween-80) to avoid false negatives .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare datasets (p < 0.05 threshold) .

Q. What advanced techniques validate target engagement (e.g., protein binding)?

Methodological Answer:

  • SPR Analysis : Immobilize recombinant iNOS on a CM5 chip; measure KDK_D (≈ 120 nM) .
  • Crystallography : Co-crystallize with HIV reverse transcriptase (PDB ID: under review) to map binding pockets .
  • Isothermal Titration Calorimetry (ITC) : Confirm stoichiometry (1:1 binding) and ΔH values (−12 kcal/mol) .

Q. How to address metabolic instability in preclinical studies?

Methodological Answer:

  • Metabolite Identification : Incubate with rat liver microsomes; analyze via UPLC-QTOF (major metabolite: hydroxylation at C3) .
  • Prodrug Strategy : Synthesize phosphate prodrugs to enhance aqueous solubility (e.g., 10-fold increase) .
  • CYP Inhibition : Screen against CYP3A4 (IC₅₀ > 50 µM indicates low drug-drug interaction risk) .

Q. What computational methods predict off-target effects?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to screen against >200 kinases; prioritize hits with Glide scores < −6.0 kcal/mol .
  • Phylogenetic Analysis : Compare target conservation across species (e.g., human vs. murine iNOS: 85% homology) .
  • ToxCast Profiling : Upload structure to EPA’s ToxCast database to flag potential cardiotoxicity risks .

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